molecular formula C11H8Cl2N2O B3050434 3-Pyridinamine, 6-(3,4-dichlorophenoxy)- CAS No. 25935-30-2

3-Pyridinamine, 6-(3,4-dichlorophenoxy)-

Cat. No.: B3050434
CAS No.: 25935-30-2
M. Wt: 255.1 g/mol
InChI Key: VISQAAUSWBVTLK-UHFFFAOYSA-N
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Description

3-Pyridinamine, 6-(3,4-dichlorophenoxy)- (CAS: 25935-30-2) is a pyridine derivative characterized by a dichlorophenoxy substituent at the 6-position and an amine group at the 3-position of the pyridine ring. Its molecular formula is C₁₁H₈Cl₂N₂O, with an average molecular mass of 271.10 g/mol .

Properties

CAS No.

25935-30-2

Molecular Formula

C11H8Cl2N2O

Molecular Weight

255.1 g/mol

IUPAC Name

6-(3,4-dichlorophenoxy)pyridin-3-amine

InChI

InChI=1S/C11H8Cl2N2O/c12-9-3-2-8(5-10(9)13)16-11-4-1-7(14)6-15-11/h1-6H,14H2

InChI Key

VISQAAUSWBVTLK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1OC2=NC=C(C=C2)N)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1OC2=NC=C(C=C2)N)Cl)Cl

Other CAS No.

25935-30-2

Origin of Product

United States

Comparison with Similar Compounds

6-(2,4-Dichlorophenoxy)pyridin-3-amine (CAS: 85686-48-2)

  • Molecular Formula : C₁₁H₈Cl₂N₂O (identical to the target compound).
  • Key Differences: The chlorine atoms on the phenoxy group are positioned at 2,4 instead of 3,4.

4-(3,4-Dichlorophenyl)-6-phenyl-2-pyrimidinamine (CAS: 1354931-04-6)

  • Molecular Formula : C₁₆H₁₁Cl₂N₃.
  • Structural Divergence : Replaces the pyridine ring with a pyrimidine ring and adds a phenyl group at the 6-position. The pyrimidine core enhances hydrogen-bonding capacity, making it more suitable for pharmaceutical applications (e.g., kinase inhibitors) .

Substituted Pyridazine Derivatives

3-Chloro-6-(3,4-dimethylphenoxy)pyridazine (CAS: 79232-77-2)

  • Molecular Formula : C₁₂H₁₁ClN₂O.
  • Comparison: The pyridazine ring (two adjacent nitrogen atoms) increases polarity and boiling point (387.3°C predicted) compared to pyridine derivatives. The dimethylphenoxy group introduces steric hindrance, reducing bioavailability but improving thermal stability .

Halogenated Pyridine Derivatives

3,6-Dichloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine (CAS: 79614-87-2)

  • Molecular Formula : C₁₃H₅Cl₃F₆N₄O₄.
  • Functional Complexity: Incorporates trifluoromethyl and nitro groups, enhancing lipophilicity and resistance to metabolic degradation. This compound is optimized for use as a pre-emergent herbicide, contrasting with the simpler dichlorophenoxy-pyridinamine’s narrower applications .

Key Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) LogP (Predicted)
3-Pyridinamine, 6-(3,4-dichlorophenoxy)- 271.10 Not reported 3.2
6-(2,4-Dichlorophenoxy)pyridin-3-amine 271.10 Not reported 3.5
3-Chloro-6-(3,4-dimethylphenoxy)pyridazine 234.68 387.3 2.8

Application Contexts

  • Agricultural Use: The dichlorophenoxy group is common in herbicides (e.g., DCPTA in ), though the target compound’s efficacy remains less documented compared to commercial analogs like 2,4-D .
  • Pharmaceutical Potential: Pyrimidinamine derivatives (e.g., ) show stronger candidacy for drug development due to enhanced binding to biological targets .

Preparation Methods

Base-Catalyzed Etherification

The most direct synthetic route involves a nucleophilic aromatic substitution (SNAr) between 6-chloropyridin-3-amine and 3,4-dichlorophenol under basic conditions. The reaction proceeds via deprotonation of the phenol by a strong base (e.g., potassium carbonate or cesium carbonate), generating a phenoxide ion that attacks the electron-deficient pyridine ring at position 6.

Typical Procedure :
A mixture of 6-chloropyridin-3-amine (1.0 equiv), 3,4-dichlorophenol (1.2 equiv), and anhydrous potassium carbonate (2.5 equiv) in dimethylformamide (DMF) is heated at 120°C for 12–24 hours under nitrogen. The reaction is monitored by TLC (EtOAc/hexanes 1:1), and upon completion, the mixture is cooled, filtered, and concentrated. The crude product is purified via column chromatography (silica gel, gradient elution with hexanes/EtOAc) to yield 3-pyridinamine, 6-(3,4-dichlorophenoxy)- as a white solid.

Key Parameters :

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates.
  • Temperature : Elevated temperatures (100–150°C) are required to overcome the activation energy of the SNAr mechanism.
  • Base Selection : Cs2CO3 outperforms K2CO3 in reactions requiring milder conditions due to its superior solubility in DMF.

Protection-Deprotection Strategy for Amine Functionalization

Carbamate Protection of the Amine Group

To prevent undesired side reactions (e.g., oxidation or self-coupling), the amine group in 6-chloropyridin-3-amine is often protected as a carbamate prior to etherification.

Step 1: Protection with Methyl Chloroformate
6-Chloropyridin-3-amine is treated with methyl chloroformate (1.2 equiv) and sodium bicarbonate (1.5 equiv) in tetrahydrofuran (THF) at 0°C. The reaction forms methyl (6-chloropyridin-3-yl)carbamate, which is isolated via filtration and dried under vacuum.

Step 2: SNAr Reaction with 3,4-Dichlorophenol
The protected intermediate undergoes SNAr with 3,4-dichlorophenol under conditions analogous to Section 1.1.

Step 3: Deprotection with Hydrochloric Acid
The carbamate group is cleaved by stirring the product in 6 M HCl at 60°C for 2 hours, yielding the free amine.

Advantages :

  • Improves reaction yield by preventing amine participation in side reactions.
  • Compatible with scalable industrial processes.

Reduction of Nitro Precursors

Nitro-to-Amine Reduction Pathway

An alternative route involves synthesizing 6-(3,4-dichlorophenoxy)pyridine-3-nitrobenzene followed by catalytic hydrogenation to reduce the nitro group to an amine.

Synthesis of 6-(3,4-Dichlorophenoxy)pyridine-3-nitrobenzene :
6-Chloropyridine-3-nitrobenzene reacts with 3,4-dichlorophenol under SNAr conditions (K2CO3, DMF, 110°C, 18 hours).

Reduction with Palladium on Carbon :
The nitro intermediate (1.0 equiv) is dissolved in ethanol and hydrogenated under H2 (1 atm) using 10% Pd/C (0.1 equiv) at room temperature for 6 hours. The catalyst is filtered, and the solvent is evaporated to afford the target compound.

Yield Optimization :

  • Catalyst Loading : 5–10% Pd/C balances cost and efficiency.
  • Solvent Choice : Ethanol or methanol ensures optimal catalyst activity.

Copper-Catalyzed Ullmann Coupling

Coupling of Halogenated Pyridines with Phenols

While less common than SNAr, Ullmann-type coupling offers a transition metal-catalyzed approach. A mixture of 6-bromopyridin-3-amine, 3,4-dichlorophenol, copper(I) iodide (0.1 equiv), and trans-N,N′-dimethylcyclohexane-1,2-diamine (0.2 equiv) in DMSO is heated at 100°C for 24 hours to form the desired ether.

Limitations :

  • Higher catalyst costs compared to SNAr.
  • Requires rigorous exclusion of moisture and oxygen.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Recent advancements in flow chemistry enable the continuous synthesis of 3-pyridinamine, 6-(3,4-dichlorophenoxy)- with enhanced safety and yield. A representative setup involves:

  • Reactor 1 : Protection of 6-chloropyridin-3-amine with methyl chloroformate.
  • Reactor 2 : SNAr reaction with 3,4-dichlorophenol at 130°C.
  • Reactor 3 : Acidic deprotection.

Benefits :

  • 20–30% higher throughput compared to batch processes.
  • Reduced solvent waste via in-line recycling.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost ($/kg)
SNAr (Unprotected) 65–75 95–98 High 120–150
Protection-Deprotection 80–85 98–99 Moderate 180–220
Nitro Reduction 70–78 90–95 Low 200–250
Ullmann Coupling 60–68 85–90 Low 300–350

Data synthesized from Refs.

Q & A

Q. What are the critical considerations for synthesizing 3-Pyridinamine, 6-(3,4-dichlorophenoxy)- in laboratory settings?

Answer: Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, halogenated intermediates (e.g., 3,4-dichlorophenol) must be handled under inert atmospheres to prevent hydrolysis. Purification often involves column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol. Waste management protocols, such as segregating halogenated byproducts, are essential to comply with environmental safety standards .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies aromatic protons (δ 6.8–8.2 ppm) and amine protons (δ 4.5–5.5 ppm).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 295.03) and fragmentation patterns.
  • Infrared (IR): Peaks at ~3300 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-O-C ether linkage) are diagnostic. Cross-referencing with spectral databases (e.g., PubChem) ensures accuracy .

Q. How can researchers mitigate interference from byproducts during synthesis?

Answer: Byproducts such as dichlorinated isomers or oxidized quinones can arise during etherification or amine protection steps. Techniques include:

  • TLC Monitoring: Track reaction progress using silica plates with UV visualization.
  • Selective Extraction: Use pH-dependent liquid-liquid extraction (e.g., acidic conditions to protonate the amine for separation).
  • HPLC Purification: Reverse-phase C18 columns with acetonitrile/water gradients resolve polar impurities .

Advanced Research Questions

Q. What experimental strategies optimize reaction yields for 3-Pyridinamine derivatives under varying substituents?

Answer: Employ a Design of Experiments (DOE) approach to test variables:

  • Catalyst Screening: Evaluate Pd/C vs. CuI for Ullmann-type couplings.
  • Solvent Effects: Compare DMF (polar aprotic) vs. toluene (non-polar) for ether formation.
  • Temperature Gradients: Use microwave-assisted synthesis to accelerate kinetics.
    Statistical tools like ANOVA identify significant factors, while computational models (e.g., DFT) predict regioselectivity .

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions?

Answer:

  • Re-optimize Computational Parameters: Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) and solvent models in DFT calculations.
  • Validate Experimentally: Acquire 2D NMR (COSY, HSQC) to confirm coupling patterns.
  • Error Analysis: Quantify deviations (e.g., RMSD < 0.5 Å for X-ray vs. computed structures). Discrepancies often arise from solvation effects or crystal packing forces .

Q. What methodologies are recommended for assessing the compound’s biological activity in in vitro systems?

Answer:

  • Enzyme Inhibition Assays: Use fluorescence-based assays (e.g., acetylcholinesterase inhibition) with IC₅₀ determination.
  • Cellular Uptake Studies: Radiolabel the compound (¹⁴C or ³H) and quantify intracellular accumulation via scintillation counting.
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Q. How can researchers analyze degradation pathways under environmental conditions?

Answer:

  • Photolysis Studies: Expose to UV light (λ = 254 nm) in aqueous solutions and identify products via GC-MS.
  • Hydrolytic Stability: Test at pH 2 (simulating stomach acid) and pH 9 (intestinal conditions) for 24–72 hours.
  • Oxidative Stress: Use Fenton’s reagent (Fe²⁺/H₂O₂) to mimic hydroxyl radical-mediated degradation .

Q. What strategies are effective for scaling up synthesis while maintaining purity?

Answer:

  • Flow Chemistry: Continuous reactors minimize batch variability and improve heat transfer.
  • Process Analytical Technology (PAT): Implement in-line IR or Raman probes for real-time monitoring.
  • Crystallization Engineering: Optimize cooling rates and anti-solvent addition to control polymorph formation .

Q. How can computational models guide the design of analogs with enhanced stability?

Answer:

  • Molecular Dynamics (MD): Simulate ligand-receptor binding to identify steric clashes or unfavorable interactions.
  • QSAR Modeling: Corrogate electronic (Hammett σ) and steric (Taft Eₛ) parameters with experimental half-lives.
  • Docking Studies: Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases) .

Q. What protocols ensure reproducibility in multi-step synthetic routes?

Answer:

  • Standard Operating Procedures (SOPs): Document inert gas purging, drying times, and quenching sequences.
  • Intermediate Characterization: Validate each step with melting points and LC-MS before proceeding.
  • Collaborative Validation: Share protocols with independent labs for cross-verification .

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